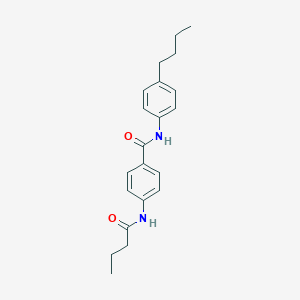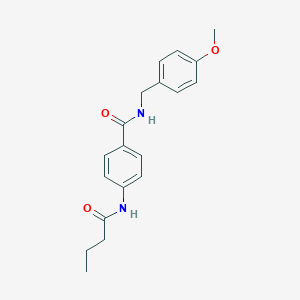![molecular formula C20H19N5O2 B215548 N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide, also known as L-779,976, is a small molecule inhibitor of the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It was first synthesized in 1997 by scientists at Merck Research Laboratories and has been extensively studied for its potential as an anticancer agent.
Mechanism of Action
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide works by inhibiting the tyrosine kinase activity of the EGFR, which is a key signaling pathway in the development and progression of cancer. By inhibiting this pathway, N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the growth of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the advantages of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide is that it is a small molecule inhibitor, which makes it easier to synthesize and administer in lab experiments. However, one limitation is that it has relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide. One area of focus could be on developing more potent analogs of the compound that could be more effective in the treatment of cancer. Another area of focus could be on investigating the potential of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further research could be done to better understand the mechanism of action of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide and its effects on cancer cells.
Synthesis Methods
The synthesis of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide involves several steps, starting with the reaction of 2-amino-5,6-dimethyl-4-pyrimidinone with aniline to form N-(anilino)-5,6-dimethyl-4-pyrimidinamine. This intermediate is then reacted with 4-formylbenzoic acid to form N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide.
Scientific Research Applications
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide has been studied extensively for its potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been investigated for its potential in the treatment of other types of cancer, including breast cancer, ovarian cancer, and head and neck cancer.
properties
Product Name |
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide |
|---|---|
Molecular Formula |
C20H19N5O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(NZ)-N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide |
InChI |
InChI=1S/C20H19N5O2/c1-13-14(2)21-19(23-17(13)26)25-20(22-16-11-7-4-8-12-16)24-18(27)15-9-5-3-6-10-15/h3-12H,1-2H3,(H3,21,22,23,24,25,26,27) |
InChI Key |
UARTVMQNEPFXLB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(NC(=NC1=O)N/C(=N\C(=O)C2=CC=CC=C2)/NC3=CC=CC=C3)C |
SMILES |
CC1=C(NC(=NC1=O)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(NC(=NC1=O)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215466.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215468.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B215470.png)
![2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215471.png)
![2-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215472.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)


